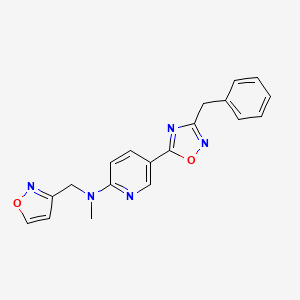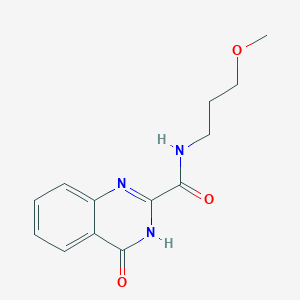
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, particularly in the fields of cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is not fully understood, but it is believed to target multiple signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and Aurora B kinase. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is its high potency and specificity for its targets. It has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine. One direction is to further investigate its mechanism of action and identify additional targets that it may inhibit. Another direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, the development of more soluble analogs of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine may improve its efficacy and usefulness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. Its high potency and specificity for its targets make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine involves a series of chemical reactions, starting with the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine in the presence of a base to yield 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine. The synthesis process has been optimized to achieve high yields and purity of the final compound.
Scientific Research Applications
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have promising results in the fields of cancer and inflammation. In cancer research, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
properties
IUPAC Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-24(13-16-9-10-25-22-16)18-8-7-15(12-20-18)19-21-17(23-26-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQFZQMOUSGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6073664.png)
![N-benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6073666.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073677.png)
![5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)


![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)

![2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6073778.png)